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Compound of Interest

Compound Name: Methyl 2-(2-nitrophenyl)acetate

Cat. No.: B1268029 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-(2-nitrophenyl)acetate, a key intermediate in various synthetic applications. The information

is intended for researchers, scientists, and professionals in the field of drug development and

fine chemical synthesis, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Methyl 2-(2-
nitrophenyl)acetate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data
While public databases indicate the availability of ¹H and ¹³C NMR spectra for Methyl 2-(2-
nitrophenyl)acetate, detailed experimental peak lists with chemical shifts and coupling

constants are not readily available in the public domain. The expected chemical shifts can be

predicted based on the structure. The protons on the aromatic ring are expected to appear in

the range of 7.0-8.5 ppm. The methylene protons adjacent to the aromatic ring would likely

resonate around 4.0-4.5 ppm, and the methyl protons of the ester group are expected around

3.7 ppm. For ¹³C NMR, the carbonyl carbon of the ester is anticipated around 170 ppm, with the

aromatic carbons appearing between 120-150 ppm. The methylene and methyl carbons would

be expected at approximately 40-50 ppm and 52 ppm, respectively.
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Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

~1735 Strong C=O stretch (Ester)

~1525 Strong Asymmetric NO₂ stretch

~1345 Strong Symmetric NO₂ stretch

~1200-1300 Strong C-O stretch (Ester)

~700-800 Strong
C-H out-of-plane bend

(Aromatic)

Data sourced from publicly available spectra. The exact peak positions may vary slightly

depending on the experimental conditions.

Table 3: Mass Spectrometry (MS) Data[1]
m/z Relative Intensity (%) Assignment

195 ~40 [M]⁺ (Molecular Ion)

149 100 [M - NO₂]⁺

136 ~30 [M - COOCH₃]⁺

120 ~20 [M - NO₂ - CHO]⁺

92 ~25 [C₆H₄O]⁺

78 ~60 [C₆H₆]⁺

65 ~40 [C₅H₅]⁺

Data corresponds to Electron Ionization (EI) mass spectrometry.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Methyl 2-(2-nitrophenyl)acetate would be dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would

be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving

the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing

the solvent to evaporate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. The sample, dissolved in a suitable volatile solvent, is injected into the GC, where

it is vaporized and separated on a capillary column. The separated compound then enters the

mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting

fragments are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like Methyl 2-(2-nitrophenyl)acetate.
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Caption: A generalized workflow for the spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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